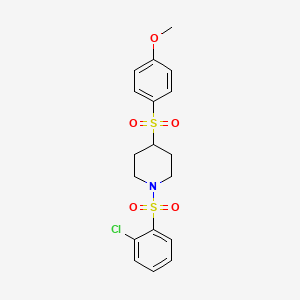

1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Description

1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative characterized by two distinct aromatic sulfonyl substituents: a 2-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 4 of the piperidine ring.

Properties

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5S2/c1-25-14-6-8-15(9-7-14)26(21,22)16-10-12-20(13-11-16)27(23,24)18-5-3-2-4-17(18)19/h2-9,16H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVUHOYIWOOMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antibacterial agent and enzyme inhibitor. Below are the key findings related to its biological activities.

Antibacterial Activity

- Mechanism of Action : The sulfonamide moiety in the compound contributes to its antibacterial properties by inhibiting bacterial growth. Studies have shown that compounds with similar structures exhibit moderate to strong activity against various bacterial strains.

- Case Study : A study demonstrated that derivatives of piperidine with sulfonamide groups showed significant inhibitory effects against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting IC50 values as low as 2.14 µM .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 1 | Salmonella typhi | 2.14 |

| 2 | Bacillus subtilis | 0.63 |

| 3 | Staphylococcus aureus | 6.28 |

Enzyme Inhibition

- Acetylcholinesterase Inhibition : The compound has shown promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

- Urease Inhibition : The compound also exhibited strong urease inhibitory activity, with IC50 values indicating high potency compared to standard drugs.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 1.13 |

| Urease | 2.14 |

Pharmacological Implications

The biological activities of this compound suggest its potential use in treating bacterial infections and possibly in neuropharmacology due to its enzyme inhibition properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on substituent patterns, physicochemical properties, and biological activities.

Structural and Substituent Variations

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

- Key Features : Contains a bis-sulfonyl architecture with dual 4-methoxyphenyl and 4-methoxy-substituted phenyl groups.

- Comparison: Unlike the target compound, Sch225336 incorporates a methanesulfonamide group and a chiral center, which enhances its selectivity as a CB2 cannabinoid receptor inverse agonist .

- Activity: Demonstrates nanomolar affinity for CB2 receptors, highlighting the importance of sulfonyl group positioning for receptor interaction.

ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE

- Key Features : A 4-methoxyphenyl sulfonyl group at position 4 and a 4-chlorobenzyl substituent at position 1.

- Comparison : The addition of a carboxylate ester increases molecular weight (451.96 g/mol) compared to the target compound, likely improving membrane permeability. The 4-chlorobenzyl group introduces steric bulk, which may alter binding kinetics .

- Physicochemical Properties :

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Key Features : Substituted with a 3-chloro-2-methylphenyl sulfonyl group and a methylsulfonyl group.

- The molecular weight (351.9 g/mol) is lower than the target compound, suggesting differences in solubility .

Compound 9a (N-(2,5-Dimethylphenyl)-2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide)

- Key Features : Combines a 4-methoxyphenyl sulfonyl group with a 1,2,4-triazole-thioether moiety.

- Comparison : The triazole ring introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors. Microwave-assisted synthesis methods for this compound achieved higher yields (75–85%) compared to conventional methods (50–60%) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₉ClNO₅S₂ | 420.93* | - | - |

| ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE | C₂₂H₂₆ClNO₅S | 451.96 | 1.285 | 580.5 |

| 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine | C₁₃H₁₈ClNO₄S₂ | 351.9 | - | - |

| Sch225336 | C₂₄H₂₆N₂O₈S₂ | 534.6 | - | - |

*Calculated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound may improve solubility, whereas chloro substituents (electron-withdrawing) enhance metabolic stability.

Steric Effects :

- Ortho-substituted chlorophenyl groups (as in the target compound) introduce steric hindrance, which can either block or favor interactions with hydrophobic enzyme pockets compared to para-substituted analogs .

Hybrid Architectures :

- Combining sulfonyl piperidines with triazoles (e.g., Compound 9a) or oxadiazoles (e.g., ’s compound) expands pharmacological profiles by enabling dual-mode interactions (e.g., hydrogen bonding and π-π stacking) .

Q & A

Q. What are the optimal synthetic routes for 1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine, and how can regioselectivity challenges in sequential sulfonylation be addressed?

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of dual sulfonylated piperidines?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: the 2-chlorophenyl group deshields adjacent protons, while the 4-methoxyphenyl group shows a singlet for the methoxy group (~δ 3.8 ppm). 2D NMR (HSQC, HMBC) resolves overlapping signals from the piperidine ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~439.05). Purity (>95%) can be confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s binding affinity to neurological targets (e.g., dopamine or serotonin receptors) given structural similarities to known antipsychotic agents?

Q. What strategies enable selective functionalization of one sulfonyl group for SAR studies, considering electronic differences between substituents?

- Methodological Answer : The 4-methoxyphenylsulfonyl group is more electron-rich due to the methoxy substituent, making it less reactive toward nucleophiles. To selectively reduce the 2-chlorophenylsulfonyl group, use Zn/HCl in ethanol at 0°C, which targets electron-deficient sulfonamides. Confirm selectivity via FT-IR (disappearance of S=O stretches at ~1350 cm⁻¹) and LC-MS . Alternatively, hydrolyze the methoxy group with BBr₃ to generate a phenol for further derivatization .

Q. How can computational modeling predict the compound’s metabolic stability, particularly sulfonyl group susceptibility to cytochrome P450 enzymes?

- Methodological Answer : Use docking simulations (AutoDock Vina) to model interactions with CYP3A4 or CYP2D6 isoforms. Focus on sulfonyl oxygens as potential hydrogen bond acceptors. Validate predictions with in vitro microsomal assays : incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t₁/₂) using first-order kinetics. Piperidine sulfonates typically exhibit t₁/₂ > 40 min, suggesting moderate stability .

Contradictions and Gaps in Evidence

- emphasizes sulfonylation under mild conditions, but dual sulfonylation may require stricter temperature control to prevent byproducts (e.g., disulfonates).

- While highlights receptor binding, no data exists on the target compound’s specificity. Cross-testing against off-target receptors (e.g., σ receptors) is advised.

- Ecological impact data (e.g., biodegradability) is absent in provided evidence; researchers should conduct OECD 301F tests to assess environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.